molecular formula C10H2BrF5S B14256156 2-Bromo-5-(pentafluorophenyl)thiophene CAS No. 204191-77-5

2-Bromo-5-(pentafluorophenyl)thiophene

Cat. No.: B14256156
CAS No.: 204191-77-5
M. Wt: 329.09 g/mol
InChI Key: BCNRFHFDLAJTFY-UHFFFAOYSA-N
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Description

2-Bromo-5-(pentafluorophenyl)thiophene is a brominated thiophene derivative featuring a pentafluorophenyl substituent at the 5-position of the thiophene ring. This compound is of significant interest in organic synthesis due to its electron-deficient aromatic system, which enhances reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . The pentafluorophenyl group introduces strong electron-withdrawing effects, altering the electronic properties of the thiophene core and making it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

204191-77-5

Molecular Formula

C10H2BrF5S

Molecular Weight

329.09 g/mol

IUPAC Name

2-bromo-5-(2,3,4,5,6-pentafluorophenyl)thiophene

InChI

InChI=1S/C10H2BrF5S/c11-4-2-1-3(17-4)5-6(12)8(14)10(16)9(15)7(5)13/h1-2H

InChI Key

BCNRFHFDLAJTFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(pentafluorophenyl)thiophene typically involves the bromination of 5-(pentafluorophenyl)thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(pentafluorophenyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pentafluorophenyl)thiophene depends on its specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile through the formation of a palladium complex. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 2-bromo-5-(pentafluorophenyl)thiophene and related brominated thiophene derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Properties Key Applications/Activities
This compound C₁₀H₄BrF₅S 335.10 Strongly electron-withdrawing (C₆F₅) Cross-coupling precursor, material science
2-Bromo-5-phenylthiophene C₁₀H₇BrS 239.13 Electron-neutral (C₆H₅) Intermediate in organic synthesis
2-Bromo-5-(4-fluorophenyl)thiophene C₁₀H₆BrFS 257.12 Moderately electron-withdrawing (4-F-C₆H₄) Bioactive compound synthesis
2-Bromo-3-hexyl-5-(4-iodophenyl)thiophene C₁₆H₁₇BrIS 471.08 Bulky alkyl and electron-deficient aryl Anti-thrombolytic, biofilm inhibition
2-Bromo-5-(methylthio)thiophene C₅H₅BrS₂ 209.13 Electron-rich (S-methyl) Safety studies, reactive intermediates

Key Observations:

  • Electron Effects: The pentafluorophenyl group (C₆F₅) imparts greater electron deficiency compared to phenyl (C₆H₅) or 4-fluorophenyl (4-F-C₆H₄) substituents, enhancing reactivity in electrophilic substitution and cross-coupling reactions .
  • Bioactivity: Compounds with halogenated aryl groups (e.g., 4-iodophenyl, 3-chloro-4-fluorophenyl) exhibit enhanced biofilm inhibition and anti-thrombolytic activities, suggesting that electron-withdrawing substituents may improve medicinal properties .
  • Physical Properties: Increasing molecular weight and substituent bulk (e.g., hexyl chains in ) correlate with higher boiling points and altered solubility profiles .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: Brominated thiophenes with electron-withdrawing substituents (e.g., pentafluorophenyl) undergo faster coupling with aryl boronic acids due to enhanced electrophilicity at the bromine-bearing carbon . For example, 2-bromo-5-(4-fluorophenyl)thiophene (boiling point: 287°C) reacts efficiently under Pd(PPh₃)₄ catalysis to form biaryl products .
  • Competitive Reactivity: Thiophenes with electron-donating groups (e.g., methylthio in ) show reduced coupling efficiency, as electron density at the reactive site decreases electrophilicity.

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